2-(4-(methylthio)benzamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide
Beschreibung
Eigenschaften
IUPAC Name |
2-[(4-methylsulfanylbenzoyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O2S2/c1-23-12-9-7-11(8-10-12)17(22)20-18-15(16(19)21)13-5-3-2-4-6-14(13)24-18/h7-10H,2-6H2,1H3,(H2,19,21)(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHRLWYCOJIGNCR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)C(=O)NC2=C(C3=C(S2)CCCCC3)C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biologische Aktivität
2-(4-(Methylthio)benzamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide is a compound of interest due to its potential biological activities, particularly in the field of cancer research. This article reviews the available literature on its biological activity, focusing on its anticancer properties and mechanisms of action.
Chemical Structure and Properties
The compound features a complex structure that includes a cyclohepta[b]thiophene scaffold, which is known for its diverse biological activities. The molecular formula is with a molecular weight of approximately 306.39 g/mol. Its unique structure may contribute to its pharmacological properties.
Anticancer Activity
Recent studies have highlighted the potential of compounds with similar structures in exhibiting anticancer properties. For instance, various derivatives of cyclohepta[b]thiophenes have shown promising results in inhibiting cell proliferation in different cancer cell lines.
Case Studies
- Cyclohepta[b]thiophene Derivatives : A study evaluated several derivatives including those with benzamide and urea functionalities. Compound 17 demonstrated significant antiproliferative activity against A549 lung cancer cells with a GI50 value of 2.01 µM, indicating strong growth inhibition compared to standard treatments like nocodazole .
- Mechanistic Insights : The mechanism of action for these compounds often involves inducing cell cycle arrest and apoptosis. In particular, compound 17 was shown to cause G2/M phase accumulation and activate caspases 3, 8, and 9 in treated A549 cells, suggesting a pathway involving apoptosis .
Biological Assays
Biological assays are crucial for evaluating the efficacy of potential therapeutic agents. Common assays used include:
- MTT Assay : Measures cell viability by assessing mitochondrial activity.
- Flow Cytometry : Used to analyze cell cycle distribution and apoptosis markers.
- Western Blotting : Employed to detect specific proteins involved in cell cycle regulation and apoptosis.
Comparative Biological Activity Table
| Compound Name | Cell Line Tested | GI50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound 17 | A549 (Lung) | 2.01 | G2/M Arrest & Apoptosis Activation |
| Compound X | OVACAR-4 | 0.69 | Tubulin Polymerization Inhibition |
| Compound Y | CAKI-1 | 2.27 | Cell Cycle Arrest |
Vergleich Mit ähnlichen Verbindungen
Key Observations:
- Electronic Effects: Electron-donating groups (e.g., NH₂ in Compound 27, OCH₃ in Compound 31) may improve solubility but reduce metabolic stability.
- Synthesis Yields : Yields vary widely (25–80%), influenced by substituent reactivity and purification challenges. Halogenated derivatives (e.g., Compound 7) show lower yields (~25%), possibly due to steric or electronic effects during acylation .
Physicochemical Properties
- Melting Points : Melting points correlate with substituent polarity. Compound 27 (NH₂, mp 210–212°C) has a higher melting point than Compound 31 (OCH₃, mp 194–196°C), likely due to stronger intermolecular hydrogen bonding .
- NMR Trends :
- Cycloheptane Protons : All analogs show δ 1.40–2.75 ppm for cycloheptane CH₂ groups, indicating structural consistency in the core scaffold .
- Aromatic Protons : Substituents influence aromatic shifts. For example, the 3,4-dimethoxy group in Compound 31 causes upfield shifts (δ 7.00–7.50 ppm) compared to the 4-chloro analog (δ ~7.30–7.80 ppm) .
Q & A
Q. What are the key synthetic routes and critical reaction conditions for this compound?
The synthesis typically involves multi-step organic reactions, including:
- Amide coupling : Activation of carboxylic acids (e.g., using EDCI/HOBt) and reaction with amines under inert atmospheres (N₂/Ar) .
- Sulfonylation/sulfuration : Introduction of sulfur-containing groups (e.g., methylthio) via nucleophilic substitution or oxidation-reduction sequences .
- Cyclization : Formation of the tetrahydrocycloheptathiophene core using catalysts like triethylamine or pyridine in solvents such as DMF or dichloromethane .
Critical Conditions :
| Step | Temperature | Solvent | Catalyst | Yield Range |
|---|---|---|---|---|
| Amidation | 0–25°C | DCM | EDCI/HOBt | 60–75% |
| Cyclization | 60–80°C | DMF | Pyridine | 50–68% |
Key Characterization :
- NMR (¹H/¹³C) for structural confirmation of the methylthio and benzamido groups .
- HPLC for purity assessment (>95% required for biological assays) .
Q. What functional groups dominate the compound’s reactivity and bioactivity?
- Methylthio group (-SMe) : Enhances lipophilicity and influences interactions with hydrophobic enzyme pockets (e.g., Pks13 in Mycobacterium tuberculosis) .
- Benzamido moiety : Participates in hydrogen bonding with biological targets (e.g., kinase ATP-binding sites) .
- Tetrahydrocycloheptathiophene core : Contributes to conformational rigidity, affecting binding affinity and metabolic stability .
Advanced Research Questions
Q. How can computational modeling optimize synthesis and predict biological activity?
- Quantum chemical calculations (e.g., DFT) model reaction pathways to identify energy barriers and optimize conditions (e.g., solvent polarity effects on cyclization) .
- Molecular docking predicts interactions with targets like Pks13 or cancer-related kinases. For example, the methylthio group’s van der Waals interactions with Pks13’s hydrophobic cleft correlate with anti-TB activity .
- Machine learning (e.g., QSAR models) prioritizes derivatives with improved solubility or reduced toxicity .
Q. How to resolve contradictions in bioactivity data across structural analogs?
Discrepancies often arise from subtle structural variations. For example:
| Analog Substituent | Bioactivity (IC₅₀) | Target | Reference |
|---|---|---|---|
| Ethylsulfonyl () | 0.8 µM (Pks13) | Anti-TB | |
| Trifluoromethyl () | 12 µM (HepG2) | Anticancer | |
| Nitrobenzamido ( ) | Inactive | N/A |
Methodological Approach :
- Conduct structure-activity relationship (SAR) studies to isolate the impact of substituents.
- Use isothermal titration calorimetry (ITC) to quantify binding thermodynamics and validate docking predictions .
Q. What strategies improve yield and scalability in multi-step synthesis?
- Flow chemistry : Reduces side reactions in amidation steps by precise control of residence time and temperature .
- Microwave-assisted synthesis : Accelerates cyclization (e.g., 30-minute reaction vs. 6 hours conventionally) with 15–20% yield improvement .
- Solvent screening : Replace DMF with biodegradable solvents (e.g., cyclopentyl methyl ether) to enhance sustainability without compromising yield .
Data Contradiction Analysis Example
Issue : Conflicting reports on anticancer efficacy between in vitro and in vivo models.
- Hypothesis : Poor pharmacokinetic properties (e.g., low oral bioavailability) limit in vivo activity.
- Resolution :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
